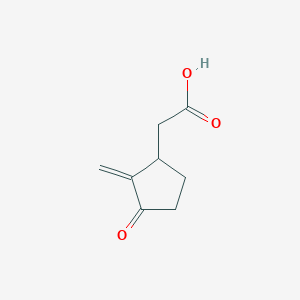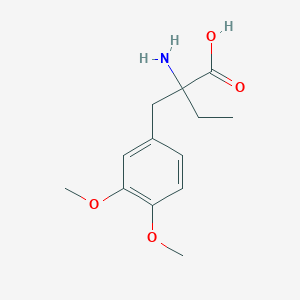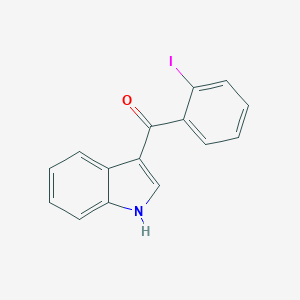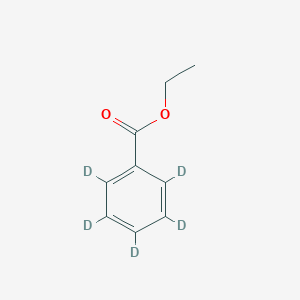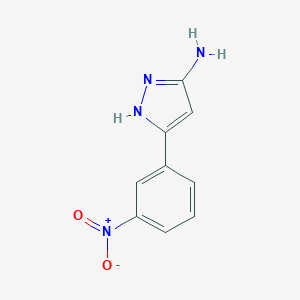
Neodarutoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodarutoside is a natural compound that is found in the peel of citrus fruits. It is a flavonoid glycoside that has been studied for its potential therapeutic properties. Neodarutoside has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of neodarutoside is not fully understood. However, it is thought to exert its effects through the modulation of various signaling pathways. Neodarutoside has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Effets Biochimiques Et Physiologiques
Neodarutoside has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been found to increase the expression of antioxidant enzymes such as SOD and catalase. Neodarutoside has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using neodarutoside in lab experiments include its natural origin, its low toxicity, and its potential therapeutic properties. However, there are also some limitations to using neodarutoside in lab experiments. One limitation is that it can be difficult to obtain large quantities of neodarutoside from natural sources. Another limitation is that the synthesis of neodarutoside can be challenging and expensive.
Orientations Futures
There are several future directions for research on neodarutoside. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Another direction is to explore the mechanism of action of neodarutoside in more detail. Additionally, research could be conducted on the optimization of the synthesis method for neodarutoside, as well as the development of new methods for its extraction from natural sources.
In conclusion, neodarutoside is a natural compound that has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Neodarutoside can be extracted from the peel of citrus fruits or synthesized in the laboratory. While there are some limitations to using neodarutoside in lab experiments, it has several advantages and holds promise for future research directions.
Méthodes De Synthèse
Neodarutoside can be extracted from the peel of citrus fruits such as oranges, lemons, and grapefruits. The extraction process involves grinding the peel and then soaking it in a solvent such as ethanol or methanol. The solvent is then evaporated, leaving behind a concentrated extract that contains neodarutoside. Neodarutoside can also be synthesized in the laboratory using chemical methods.
Applications De Recherche Scientifique
Neodarutoside has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Neodarutoside has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.
Propriétés
Numéro CAS |
125776-03-6 |
|---|---|
Nom du produit |
Neodarutoside |
Formule moléculaire |
C32H54O13 |
Poids moléculaire |
646.8 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[7-[2-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C32H54O13/c1-30(2)19-6-5-15-11-31(3,21(14-35)45-29-27(41)25(39)23(37)18(13-34)43-29)9-7-16(15)32(19,4)10-8-20(30)44-28-26(40)24(38)22(36)17(12-33)42-28/h11,16-29,33-41H,5-10,12-14H2,1-4H3/t16?,17-,18-,19?,20?,21?,22-,23-,24+,25+,26-,27-,28+,29+,31?,32?/m1/s1 |
Clé InChI |
NPDAQZUAWDTCIZ-YJCQVRHNSA-N |
SMILES isomérique |
CC1(C2CCC3=CC(CCC3C2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)(C)C(CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)OC5C(C(C(C(O5)CO)O)O)O)C |
SMILES canonique |
CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)OC5C(C(C(C(O5)CO)O)O)O)C |
Synonymes |
3,15,16-trihydroxypimarane 3,15-bis(glucopyranoside) neodarutoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
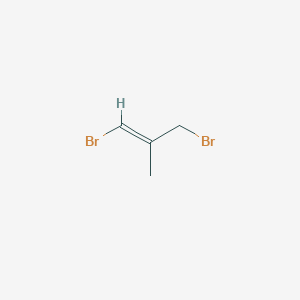
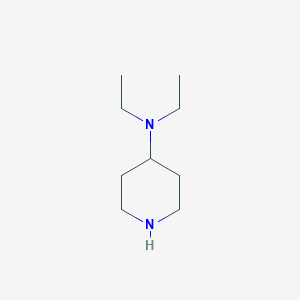
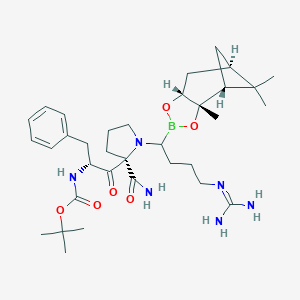
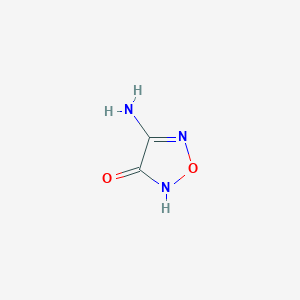
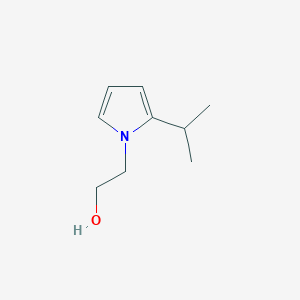
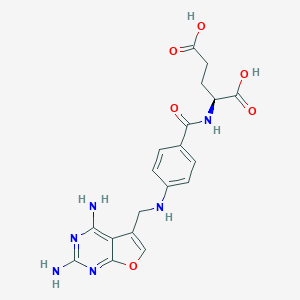
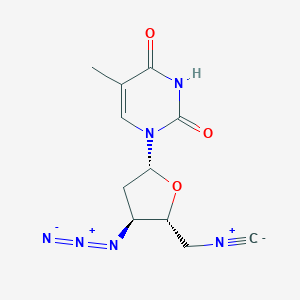
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
